molecular formula C16H15FO4 B2930714 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid CAS No. 938235-77-9

3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid

Cat. No. B2930714
CAS RN: 938235-77-9
M. Wt: 290.29
InChI Key: PIJGLCWNTUMLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C16H15FO4 and a molecular weight of 290.29 .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid comprises of 16 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, and 4 oxygen atoms .

Scientific Research Applications

Waste-Free Synthesis Techniques

Researchers have developed waste-free synthesis methods for creating condensed heterocyclic compounds, highlighting the importance of eco-friendly chemical reactions. These methods involve the direct oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes, facilitated by a rhodium/copper catalyst system. This process efficiently produces 8-substituted isocoumarin derivatives, some exhibiting solid-state fluorescence, demonstrating the compound's utility in synthesizing materials with unique optical properties (Shimizu et al., 2009).

Complexing Ability with Metal Ions

The compound has also been explored for its complexing ability, particularly in the formation of nickel(ii) and copper(ii) complexes. This application is crucial for the development of new materials and catalysts in various industrial and research settings. The condensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid results in the formation of compounds that act as O,N,O-tridentate ligands, capable of engaging in complexation reactions with metal ions (Kudyakova et al., 2009).

Development of Fluorescent Probes for Alzheimer's Disease

Significant research has been conducted into the development of fluorescent probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. This application is particularly noteworthy as it addresses a critical need in the diagnosis and study of neurodegenerative diseases. Radiofluoro-pegylated phenylbenzoxazole derivatives, synthesized for this purpose, have displayed high affinity for β-amyloid aggregates and have been successfully used in in vitro autoradiography and PET imaging studies, offering a promising tool for the early detection and study of Alzheimer's disease (Cui et al., 2012).

Catalytic Transformations for Synthetic Applications

The compound's role in catalytic transformations, such as the Cu(OAc)2-catalyzed remote benzylic C(sp3)–H oxyfunctionalization, underscores its utility in organic synthesis. This method facilitates the straightforward transformation of various aromatic compounds into aromatic carbonyl compounds, demonstrating an efficient, atom-economical, and environmentally benign approach to functionalizing primary and secondary benzyl groups (Jiang et al., 2014).

Cardiotropic Action Evaluation

Finally, the evaluation of 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid (etmaben) for its cardiotropic action has been conducted, revealing a pronounced effect and a positive safety profile. This research indicates the potential for developing new therapeutic agents targeting cardiovascular diseases, with etmaben showing promise in preclinical studies (Ivkin & Karpov, 2022).

Mechanism of Action

properties

IUPAC Name

3-ethoxy-4-[(2-fluorophenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO4/c1-2-20-15-9-11(16(18)19)7-8-14(15)21-10-12-5-3-4-6-13(12)17/h3-9H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJGLCWNTUMLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.